molecular formula C20H19F2N7O3 B2646178 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040653-49-3

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2646178
CAS No.: 1040653-49-3
M. Wt: 443.415
InChI Key: CJUWTRGHAUJFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a benzodioxole moiety linked via an amide bond to a substituted piperazine core. The piperazine ring is further functionalized with a (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl group, which introduces a tetrazole heterocycle and fluorine substituents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N7O3/c21-15-3-2-14(10-16(15)22)29-19(24-25-26-29)11-27-5-7-28(8-6-27)20(30)23-13-1-4-17-18(9-13)32-12-31-17/h1-4,9-10H,5-8,11-12H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWTRGHAUJFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group. Its molecular formula is C19H19F2N5O3C_{19}H_{19}F_2N_5O_3 with a molecular weight of approximately 393.39 g/mol. The presence of fluorine atoms in the structure may enhance its pharmacological properties by influencing lipophilicity and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the synthesis can include the formation of the piperazine ring followed by the introduction of the benzo[d][1,3]dioxole and tetrazole moieties through coupling reactions. Detailed methods for synthesizing such compounds have been documented in various studies focusing on heterocyclic chemistry.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For example, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxicity was often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (μM)
Compound AMCF-717.16 ± 1.54
Compound BHCT-11616.19 ± 1.35

These results suggest that modifications to the structure can significantly influence biological activity.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Angiogenesis : Some studies indicate that similar compounds can inhibit angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways.
  • P-glycoprotein Inhibition : The compound may also act as an inhibitor of P-glycoprotein, which is involved in drug resistance in cancer cells.
  • Cell Cycle Arrest : Research has shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

  • Study on Neuroleptic Activity : A study demonstrated that benzodioxole-derived compounds exhibited neuroleptic effects comparable to traditional antipsychotics, suggesting potential applications in psychiatric disorders.
  • Antimicrobial Properties : Other derivatives have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents beyond oncology.

Comparison with Similar Compounds

Key Structural Features and Modifications

The target compound’s piperazine-carboxamide scaffold is shared with several analogs, but substituent variations critically influence physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name/Identifier Substituents on Piperazine Key Structural Differences Potential Impact on Properties
Target Compound (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl Tetrazole ring, 3,4-difluorophenyl Enhanced metabolic stability (tetrazole as a carboxylic acid bioisostere); increased lipophilicity (fluorine atoms) .
N-(1,3-Benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide () Furan-2-ylmethyl Furan instead of tetrazole; carbothioamide vs. carboxamide Reduced hydrogen-bonding capacity (thioamide); lower electronegativity (furan vs. tetrazole) may alter target affinity .
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () 2,4-Dichlorophenyl Chlorine substituents; pentanamide linker Higher hydrophobicity (Cl atoms); linker length may influence binding pocket accessibility .
851988-47-1 () Difluorobenzo[d]thiazol group Benzothiazole core; difluoro substitution Increased aromaticity and potential π-π stacking; thiazole may confer distinct electronic effects .

Bioactivity and Target Interactions

  • Structural Clustering and Activity : demonstrates that compounds with similar scaffolds cluster by bioactivity. The target compound’s tetrazole and fluorine substituents may enhance binding to targets like GPCRs or kinases, whereas furan or thioamide analogs () likely diverge in efficacy .
  • Computational Similarity Metrics: notes that Tanimoto scores for the target compound vs. furan analogs would reflect lower similarity (due to tetrazole vs. furan), impacting virtual screening outcomes .

Analytical Characterization and Dereplication

  • Mass Spectrometry : highlights molecular networking based on MS/MS fragmentation. The target compound’s tetrazole group would yield distinct fragmentation ions (e.g., loss of HF or N2) compared to furan or thiazole analogs, aiding dereplication .
  • NMR Profiling : As in , the benzodioxol group in the target compound would show characteristic aromatic signals, while substituents like tetrazole or difluorophenyl introduce unique shifts in $ ^1H $- and $ ^{13}C $-NMR spectra .

Implications for Drug Design

  • Tetrazole as a Bioisostere : The tetrazole group in the target compound improves metabolic stability over carboxylic acid analogs, a critical advantage in pharmacokinetics .
  • Fluorine Effects: The 3,4-difluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • Thioamide vs. Carboxamide : ’s carbothioamide analog likely exhibits reduced solubility, underscoring the carboxamide’s superiority in oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : Multi-step synthesis routes are typically employed, involving:

  • Step 1 : Coupling of the benzo[d][1,3]dioxol-5-ylamine with a piperazine carboxamide intermediate under anhydrous conditions using DMF as a solvent and triethylamine as a catalyst .
  • Step 2 : Introduction of the tetrazole moiety via Huisgen cycloaddition or nucleophilic substitution with 1-(3,4-difluorophenyl)-1H-tetrazole-5-ylmethyl bromide. Reaction optimization (e.g., temperature control at 60–80°C) improves regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm aromatic proton environments (δ 6.8–7.4 ppm for difluorophenyl and benzo[d][1,3]dioxole protons) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • HRMS : Exact mass calculation (e.g., C₂₃H₂₁F₂N₇O₃) to verify molecular ion peaks .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect byproducts .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Predicted ~2.8 (via computational tools like ACD/Labs), indicating moderate lipophilicity. Solubility in DMSO (>50 mg/mL) is preferred for in vitro assays .
  • Stability : Perform stress testing under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS; piperazine carboxamide bonds are prone to hydrolysis at high temperatures .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs targeting specific biological receptors?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for benzodioxole and tetrazole motifs (e.g., GABAₐ or kinase enzymes) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions. Key parameters:
  • Binding Affinity : Focus on hydrogen bonds between the carboxamide group and receptor residues (e.g., ASN-176 in kinase domains) .
  • Fluorine Interactions : Analyze 3,4-difluorophenyl’s role in enhancing hydrophobic contacts .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results from orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites in hepatic microsomes that may explain discrepancies in IC₅₀ values .
  • Cellular Context : Account for membrane permeability differences (e.g., MDCK cell monolayers) when translating enzyme inhibition to cellular efficacy .

Q. How can structure-activity relationship (SAR) studies optimize the tetrazole-piperazine linkage for enhanced potency?

  • Methodological Answer :

  • Analog Synthesis : Replace the tetrazole with 1,2,3-triazole or isoxazole to test electronic effects.
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity (e.g., 3,4-difluoro vs. 4-chloro) with activity .
  • In Vivo Correlation : Test analogs in rodent models to validate in silico predictions of blood-brain barrier penetration .

Contradiction Analysis & Experimental Design

Q. How to address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Resolution Strategy :

  • Species-Specific Differences : Compare human vs. rat microsomal stability. Human CYP3A4 may metabolize the benzodioxole moiety faster than rodent isoforms .
  • Inhibitor Coadministration : Use ketoconazole (CYP3A4 inhibitor) to confirm metabolic pathways .

Q. What in vitro assays are most reliable for evaluating its anticancer potential?

  • Experimental Design :

  • Primary Screening : NCI-60 cell panel to identify responsive cancer types (e.g., leukemia, breast cancer) .
  • Mechanistic Follow-Up : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm pro-death effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.